molecular formula C14H12BrN3S B2777933 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine CAS No. 1207007-76-8

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2777933
CAS No.: 1207007-76-8
M. Wt: 334.24
InChI Key: TXYBSWFKUHHALO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine is a synthetic organic compound featuring a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic heteroaromatic system. This scaffold is of significant interest in medicinal chemistry and drug discovery for its potential as a versatile building block in the synthesis of more complex molecules. The structure is substituted at the 2-position with a 4-bromophenyl group, which can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. At the 4-position, an ethylthio (sulfanyl) group is present, which can influence the compound's electronic properties and also offers a site for further chemical modification. Researchers can utilize this compound as a key intermediate in developing targeted libraries for high-throughput screening against various biological targets, including protein kinases. It is supplied for research and development purposes in a high-purity form. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3S/c1-2-19-14-13-9-12(17-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYBSWFKUHHALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a brominated pyrazolo[1,5-a]pyrazine intermediate and a boronic acid derivative.

    Introduction of the Ethylthio Group: This can be accomplished through nucleophilic substitution reactions, where an ethylthiol group is introduced to the pyrazolo[1,5-a]pyrazine core using reagents like ethylthiol or ethylthiolate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, nucleophilic aromatic substitution conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrazine

    Substitution: Amino- or thio-substituted pyrazolo[1,5-a]pyrazine derivatives

Scientific Research Applications

Pharmacological Potential

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, which includes compounds like 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine, exhibit significant biological activity. These compounds have been studied for their potential as inhibitors of various kinases, which are crucial in cancer therapy.

  • Anticancer Activity : Recent studies have shown that related pyrazolo compounds can act as dual inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), demonstrating IC50_{50} values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA . This suggests that this compound may possess similar properties.
  • Mechanism of Action : Molecular docking studies have revealed that these compounds bind effectively to the ATP-binding sites of kinases, inhibiting their activity and thus potentially halting cancer cell proliferation .

Material Science Applications

The unique electronic properties of pyrazolo[1,5-a]pyridine derivatives make them suitable for applications in material science, particularly in the development of fluorescent materials.

  • Fluorophores : Pyrazolo compounds have been synthesized as fluorophores due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), which enhances their fluorescence properties . This makes them valuable for optical applications such as sensors and imaging agents.

Synthetic Chemistry

The synthesis of this compound can be achieved through various methods involving cycloaddition reactions. These synthetic pathways are essential for producing derivatives with tailored biological activities .

Case Study 1: Anticancer Activity

A study published in Nature reported the synthesis of a series of pyrazolo[1,5-a]pyrimidines, including this compound. The derivatives were tested against multiple cancer cell lines, showing a mean growth inhibition of approximately 43.9% across 56 cell lines . The study emphasized the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Development of Fluorescent Probes

In another study focused on developing new fluorescent probes, researchers synthesized a range of pyrazolo compounds and evaluated their photophysical properties. The findings indicated that the incorporation of electron-withdrawing groups significantly improved the fluorescence quantum yield, making these compounds suitable for bioimaging applications .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The ethylthio and bromophenyl groups can contribute to the compound’s binding affinity and specificity by interacting with hydrophobic or polar regions of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) LogP Key Reference
2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Bromophenyl Ethylthio (-S-CH₂CH₃) 334.23 ~3.5*
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl 3-Fluorobenzylthio (-S-CH₂-C₆H₄-F) ~380.0† ~4.2†
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2-Methylphenyl Benzylthio (-S-CH₂-C₆H₅) 331.44 4.22
2-(4-Bromophenyl)-4-[(5-methyl-2-phenyloxazol-4-yl)methylthio]pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Bromophenyl (5-Methyl-2-phenyloxazol-4-yl)methylthio ~425.0† ~5.0†
4-{2-[(4-tert-Butylpiperazinyl)methyl]-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl}-1H-indole Pyrazolo[1,5-a]pyrimidine‡ Indole Morpholine and tert-butylpiperazine ~550.0† ~2.8†

*Estimated based on substituent contributions.
†Approximated due to incomplete data.
‡Pyrazolo[1,5-a]pyrimidine core differs from pyrazolo[1,5-a]pyrazine.

Key Observations:

The oxazole-methylthio group () introduces steric hindrance and aromaticity, which may impede binding to flat active sites .

Electronic Effects :

  • 4-Bromophenyl (electron-withdrawing) vs. 2-methylphenyl (electron-donating): Bromine enhances electrophilicity, favoring interactions with electron-rich biological targets, while methyl groups may stabilize π-π stacking .
  • Chloro and fluoro substituents () modulate electronic properties and metabolic stability, with fluorine often improving bioavailability .

Core Structure Variations :

  • Pyrazolo[1,5-a]pyrimidine derivatives () differ in ring size and nitrogen positioning, altering hydrogen-bonding capacity and target selectivity .

Biological Activity

2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromophenyl and ethylthio substituents is believed to enhance its biological effectiveness.

The biological activity of this compound may involve interaction with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. For example, the ethylthio group may enhance lipophilicity, facilitating better membrane penetration and increased bioavailability.

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.22 μg/mL for some derivatives in this class, indicating potent antimicrobial activity .

Anticancer Activity

Recent investigations into the anticancer potential of pyrazolo derivatives have shown promising results. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : The MTT assay has been employed to assess the cytotoxicity of these compounds. Results indicated that certain derivatives significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromophenyl and ethylthio groupsAntimicrobial, Anticancer
2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazineChlorophenyl instead of bromophenylModerate Antimicrobial
2-Phenyl-4-(ethylthio)pyrazolo[1,5-a]pyrazineLacks halogen substituentsLower activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyrazole derivatives demonstrated that those with halogen substituents exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study highlighted that the presence of a bromine atom significantly increased the efficacy against gram-positive bacteria .
  • Cytotoxicity in Cancer Cells : Another study explored the cytotoxic effects of several pyrazolo derivatives on cancer cell lines. The findings revealed that compounds bearing both bromophenyl and ethylthio groups showed superior activity compared to those with only one of these substituents .

Q & A

Q. Advanced

  • Molecular docking (AutoDock Vina) : Models interactions with kinase active sites, prioritizing derivatives with hydrogen bonds to hinge regions (e.g., pyrazolo N1 with Ala514) .
  • Quantum mechanical calculations (DFT) : Predicts electrophilic/nucleophilic sites for rational functionalization (e.g., Fukui indices at C4) .
  • MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories, filtering compounds with RMSD <2 Å .

How are contradictions in biological activity data resolved for structurally similar analogs?

Advanced
Contradictions arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Dose-response validation : Replicating IC₅₀ values across ≥3 independent experiments .
  • Metabolite profiling (LC-MS) : Identifying degradation products (e.g., sulfoxide formation) that alter activity .
  • Structural analogs : Testing compounds with incremental modifications (e.g., Br → CF₃) to isolate substituent effects .

What are the challenges in scaling up the synthesis for preclinical studies, and how are they addressed?

Q. Advanced

  • Low yields in cross-coupling : Optimized via high-pressure carbonylation (20 bar CO) or flow chemistry to enhance mixing .
  • Purification bottlenecks : Replaced column chromatography with recrystallization (e.g., pentane/EtOAc) for gram-scale batches .
  • Byproduct formation : Controlled by in situ IR monitoring to track reaction progress and halt at ~90% conversion .

How do steric and electronic factors influence regioselectivity in electrophilic substitutions?

Q. Advanced

  • Steric effects : Bulky substituents at position 2 (e.g., ethylthio) direct electrophiles to position 7 due to reduced steric hindrance .
  • Electronic effects : Electron-withdrawing groups (e.g., Br) deactivate the pyrazine ring, favoring nitration at position 5 (σ⁺ = -0.78) over position 3 .

Figure 1 : Regioselectivity trends in electrophilic substitution
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